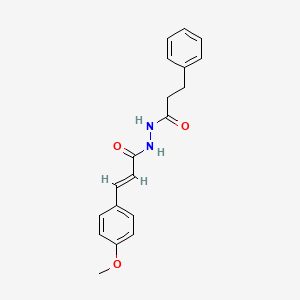
(2-t-Butoxynaphthalen-1-yl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-butoxynaphthalen-1-yl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound features a naphthalene ring substituted with a tert-butoxy group and a magnesium bromide moiety, dissolved in THF.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-tert-butoxynaphthalen-1-yl)magnesium bromide involves the reaction of 2-tert-butoxynaphthalene with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The process involves:
- Dissolving 2-tert-butoxynaphthalene in dry THF.
- Adding magnesium turnings to the solution.
- Introducing bromine dropwise while maintaining the reaction mixture under an inert atmosphere, such as nitrogen or argon.
- Stirring the mixture until the reaction is complete, resulting in the formation of (2-tert-butoxynaphthalen-1-yl)magnesium bromide.
Industrial Production Methods
Industrial production of Grignard reagents like (2-tert-butoxynaphthalen-1-yl)magnesium bromide follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with efficient stirring mechanisms.
- Ensuring strict control of reaction conditions, such as temperature and inert atmosphere.
- Employing automated systems for the precise addition of reagents and monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butoxynaphthalen-1-yl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Reaction Conditions: Typically carried out in anhydrous THF under an inert atmosphere.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Resulting from reactions with electrophiles.
Scientific Research Applications
(2-tert-butoxynaphthalen-1-yl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: Utilized in the formation of complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Material Science: Used in the preparation of novel materials with specific properties.
Catalysis: Acts as a reagent in catalytic processes for the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of (2-tert-butoxynaphthalen-1-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide moiety stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
(4-tert-butoxy-2-methylphenyl)magnesium bromide, 0.50 M in 2-MeTHF: Another Grignard reagent with a similar structure but different substitution pattern.
2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in THF: A zinc-based reagent with similar reactivity.
Uniqueness
(2-tert-butoxynaphthalen-1-yl)magnesium bromide is unique due to its specific substitution on the naphthalene ring, which imparts distinct reactivity and selectivity in organic synthesis. Its use in forming carbon-carbon bonds makes it a valuable tool in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H15BrMgO |
|---|---|
Molecular Weight |
303.48 g/mol |
IUPAC Name |
magnesium;2-[(2-methylpropan-2-yl)oxy]-1H-naphthalen-1-ide;bromide |
InChI |
InChI=1S/C14H15O.BrH.Mg/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13;;/h4-9H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
QFWHUNDAIRXRKB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14875310.png)


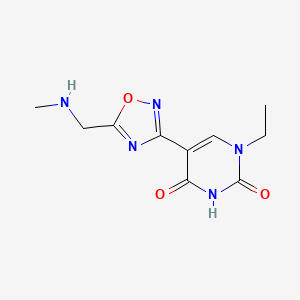
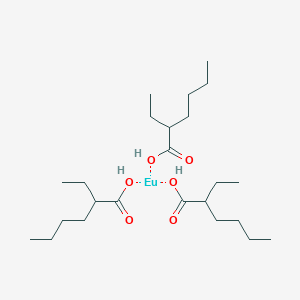
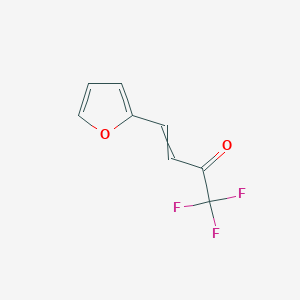
![3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14875330.png)
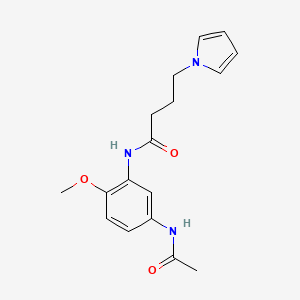
![7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride](/img/structure/B14875342.png)

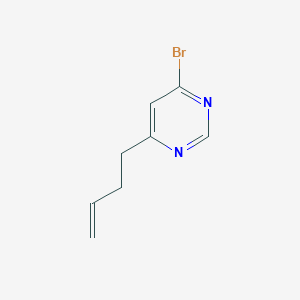
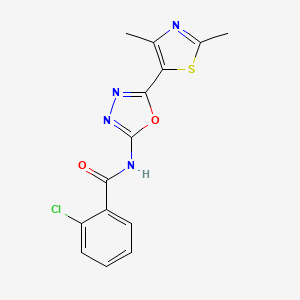
![7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14875368.png)
